molecular formula C19H19N3O4 B2361362 Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate CAS No. 655248-76-3

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate

Cat. No. B2361362
CAS RN: 655248-76-3
M. Wt: 353.378
InChI Key: QHGGHLADHCRTMO-UHFFFAOYSA-N
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Description

The substituted 6,7-dihydroxy-4-quinazolineamines, such as tandutinib, erlotinib, and gefitinib, have been synthesized and characterized by NMR and HPLC . These compounds are known as tyrosine kinase inhibitors and have become important targets for selective cancer therapies .


Synthesis Analysis

The synthesis of these compounds starts from 4-hydroxy-3-methoxy-benzoic acid, which is reacted with 1-bromo-3-chloro-propane followed by nitration, yielding the desired regioisomer in 75% yield .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include reaction with 1-bromo-3-chloro-propane followed by nitration .

Mechanism of Action

Tyrosine kinase inhibitors like erlotinib and gefitinib inhibit tyrosine kinase activity and restrict the receptor’s catalytic activity, autophosphorylation, and its engagement with signal transducers . Tandutinib selectively inhibits FLT3 and PDGFR, while other tyrosine or serine/threonine kinases are not significantly inhibited .

properties

IUPAC Name

ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-26-19(23)12-5-7-13(8-6-12)22-18-14-9-16(24-2)17(25-3)10-15(14)20-11-21-18/h5-11H,4H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGGHLADHCRTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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